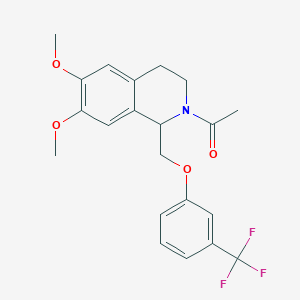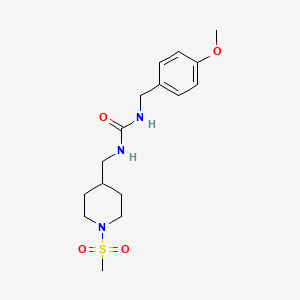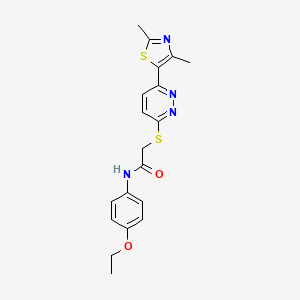
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide, also known as Compound A, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for further research and development.
作用機序
The exact mechanism of action of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A is not fully understood, but it is believed to act through several pathways. One proposed mechanism of action is the inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound A has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound A has been shown to modulate the expression of various genes involved in cancer progression and immune response.
Biochemical and Physiological Effects:
This compound A has been found to possess various biochemical and physiological effects, including anti-cancer, neuroprotective, and immunomodulatory effects. In cancer cells, this compound A has been shown to inhibit cell growth, induce apoptosis, and modulate gene expression. In neurology, this compound A has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, this compound A has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A in lab experiments is its well-characterized synthesis method, which allows for the production of high-quality, pure samples. In addition, this compound A has been extensively studied for its potential therapeutic applications, which provides a strong rationale for its use in lab experiments. One limitation of using this compound A in lab experiments is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A. One area of interest is the development of new analogs of this compound A with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound A, which may lead to the development of new therapeutic strategies. Finally, the potential therapeutic applications of this compound A in various fields, including cancer research, neurology, and immunology, warrant further investigation.
合成法
The synthesis of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A involves several steps, including the reaction of 2,4-dimethyl-5-thiocyanato-pyridazine with 6-amino-2-mercaptopyridine, followed by the reaction of the resulting product with 4-ethoxyphenylacetyl chloride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide A has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound A has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In neurology, this compound A has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, this compound A has been found to modulate the immune response and may be useful in the treatment of autoimmune diseases.
特性
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-4-25-15-7-5-14(6-8-15)21-17(24)11-26-18-10-9-16(22-23-18)19-12(2)20-13(3)27-19/h5-10H,4,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKODYWWQHGUJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

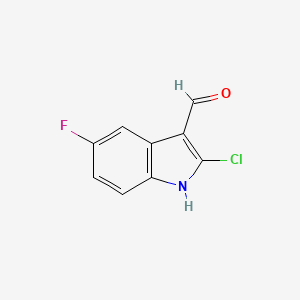

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2911488.png)
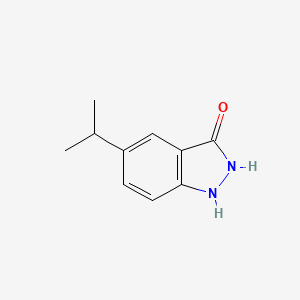
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)
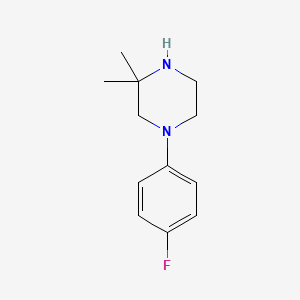
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)
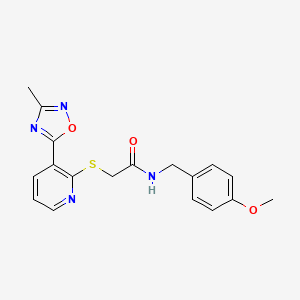
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)

